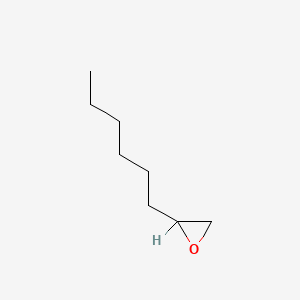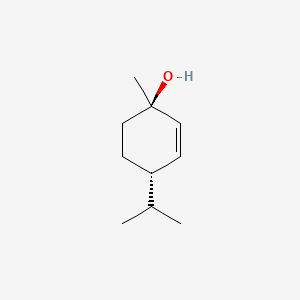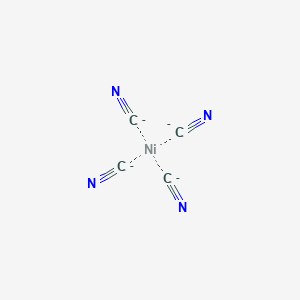
13(S)-HpOTrE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13(S)-HpOTrE is a lipid hydroperoxide, obtained by the formal substitution of a hydrogen at position 9 of octadeca-9,11,15-trienoic acid by a hydroperoxy group. It is an 18-carbon rearrangement and primary peroxidation product of α-linolenic acid. This compound is an intermediate in prostaglandin and leukotriene metabolism and serves as a substrate for the enzyme hydroperoxide dehydratase .
Preparation Methods
Synthetic Routes and Reaction Conditions
13(S)-HpOTrE can be synthesized through the oxidation of α-linolenic acid. The reaction typically involves the use of singlet oxygen or other oxidizing agents to introduce the hydroperoxy group at the 13th position of the fatty acid chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized oxidation processes to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
13(S)-HpOTrE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides and other oxidative products.
Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Singlet oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, more complex peroxides, and other oxidative products .
Scientific Research Applications
13(S)-HpOTrE has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and peroxidation mechanisms.
Biology: Serves as an intermediate in the biosynthesis of prostaglandins and leukotrienes, which are important signaling molecules in the body.
Medicine: Investigated for its potential role in inflammatory processes and its effects on cellular signaling pathways.
Mechanism of Action
The mechanism of action of 13(S)-HpOTrE involves its role as an intermediate in the metabolism of α-linolenic acid. It is involved in the biosynthesis of prostaglandins and leukotrienes, which are important for various physiological processes, including inflammation and immune response. The compound acts as a substrate for the enzyme hydroperoxide dehydratase, which catalyzes its conversion to other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,11,15-trienoic acid: The parent compound from which 13(S)-HpOTrE is derived.
13-Hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxy fatty acid with similar structural features but different double bond positions.
13-Hydroperoxyoctadeca-9,11,15-trienoate: The conjugate base of this compound
Uniqueness
This compound is unique due to its specific role in the metabolism of α-linolenic acid and its involvement in the biosynthesis of important signaling molecules like prostaglandins and leukotrienes. Its hydroperoxy group at the 13th position also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H30O4 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20) |
InChI Key |
UYQGVDXDXBAABN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Synonyms |
13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)





![3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride](/img/structure/B1223034.png)






![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)
